

A Technical Guide to the Biological Activity of Substituted Morpholine Acetic Acids

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted morpholine acetic acids and their derivatives. The morpholine ring is recognized as a privileged structure in medicinal chemistry, often enhancing potency, modulating pharmacokinetic properties, and providing desirable drug-like characteristics.[1][2] When functionalized with an acetic acid moiety or its bioisosteres, these compounds exhibit a wide range of pharmacological activities, making them a focal point for drug discovery and development.

Synthesis of Substituted Morpholine Acetic Acid Derivatives

The synthesis of morpholine acetic acid derivatives typically begins with the N-alkylation of morpholine. A common and straightforward approach involves the reaction of morpholine with an α -haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base and a suitable solvent.[3] The resulting ester, ethyl morpholinoacetate, is a key intermediate that can be hydrolyzed under acidic or basic conditions to yield the target morpholine-4-yl-acetic acid.

Further complexity and diversity can be introduced by starting with substituted morpholines or by functionalizing the acetic acid moiety. For instance, the intermediate ester can be reacted

with hydrazine hydrate to form a hydrazide, which serves as a versatile precursor for synthesizing a variety of heterocyclic systems, including Schiff bases, 1,2,4-triazoles, and 1,3,4-oxadiazoles, each with distinct biological profiles.[4][5]

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Hydrazide; Hydrazide -> Heterocycles; } dot Caption: General synthetic workflow for
morpholine acetic acid and its derivatives.
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Key Biological Activities and Quantitative Data

Substituted morpholine acetic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiurease, and anticancer effects.

Anti-urease Activity

Bacterial ureases are critical virulence factors in several pathologies, such as peptic ulcers caused by *Helicobacter pylori*. [4] Several morpholine derivatives have been identified as potent urease inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Urease Inhibitory Activity of Substituted Morpholine Derivatives

Compound ID	Structure Description	IC50 (μM)	Reference
10	2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-[5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetohydrazide	2.37 ± 0.19	[4]
5g	2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide	3.80 ± 1.9	[6]
5k	N/A (Thiazole derivative)	9.8 ± 0.023	[7]
3	Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate	13.23 ± 2.25	[4]

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 | [6][7] |

Note: Compound structures can be complex. The description provides a general idea of the chemical class.

Antimicrobial and Antifungal Activity

The morpholine scaffold is a component of several antimicrobial drugs.[4] Derivatives of morpholine acetic acid have been tested against various bacterial and fungal strains, with their efficacy measured by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

Compound ID	Target Organism	MIC (µg/mL)	Reference
12	Mycobacterium smegmatis	15.6	[4]
8	M. smegmatis, C. albicans, S. cerevisiae, P. aeruginosa	Active against all tested	[4]
Various	Candida albicans	500 - 1000	[4]
Co(II) Complex	Aspergillus fumigatus	312	[8]

| Co(II) Complex | Candida albicans | 156 |[8] |

Anticancer and Enzyme Inhibition

Certain substituted morpholine derivatives act as inhibitors of key signaling enzymes implicated in cancer, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] PC-PLC is involved in cell proliferation, differentiation, and metastasis.[10] Its inhibition can disrupt oncogenic signaling pathways.

Mechanism of Action: Inhibition of Urease

The anti-urease activity of morpholine derivatives is a key area of investigation. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia, which allows pathogens like H. pylori to survive in the acidic environment of the stomach. Inhibitors block the active site of the enzyme, preventing this hydrolysis. Molecular docking studies suggest that these compounds interact with key amino acid residues and the nickel ions in the urease active site, leading to competitive or uncompetitive inhibition.[6][7]

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acetic acid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in designing more potent and selective molecules.^[1]

- **The Morpholine Ring:** The nitrogen atom in the morpholine ring is often crucial for activity, potentially forming hydrogen bonds or acting as a basic center to interact with biological targets.^[2]
- **Substituents on the Acetic Acid Moiety:** Converting the carboxylic acid to amides, hydrazides, or various heterocyclic rings (like thiazoles, triazoles) significantly modulates the biological activity. For instance, compound 10, a complex thiazole derivative, is the most potent urease inhibitor in its series, far exceeding the activity of its simpler ester precursor (compound 3).^[4]
- **Aromatic Substituents:** The nature and position of substituents on any attached aromatic rings can drastically alter potency. Electron-withdrawing groups, for example, have been shown to enhance the inhibitory potency of some urease inhibitors.^[11] For inhibitors of PI3K/MEK pathways, the substitution pattern on the core aromatic ring is critical for isoform selectivity and overall efficacy.^[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds.

General Synthesis of Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate (Compound 3)

This protocol is based on the synthesis described by Bektaş et al.^[4]

- **Starting Material:** Commercially available 6-morpholin-4-ylpyridin-3-amine (Compound 2).
- **Reaction:** A solution of Compound 2 in a suitable solvent (e.g., ethanol) is treated with ethyl bromoacetate.

- Conditions: The reaction mixture is refluxed for several hours.
- Work-up: After cooling, the mixture is typically poured into ice-water to precipitate the product.
- Purification: The crude solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure ester (Compound 3).

Synthesis of 5-[[6-morpholin-4-ylpyridin-3-yl)amino]methyl]-1,3,4-oxadiazole-2-thiol (Compound 7)

This protocol is adapted from the synthesis described by Bektaş et al.[\[4\]](#)

- Starting Material: 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide (Compound 4), which is prepared by reacting the ester (Compound 3) with hydrazine hydrate.
- Reaction: Compound 4 (10 mmol) and carbon disulfide (CS₂, 10 mol) are added to a solution of potassium hydroxide (KOH, 10 mol) in a mixture of water and ethanol.
- Conditions: The reaction mixture is refluxed for 3 hours.
- Work-up: The solvent is evaporated under reduced pressure. The resulting solid is dissolved in water and acidified with concentrated HCl.
- Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final compound.

In Vitro Urease Inhibition Assay (Indophenol Method)

This is a common method for evaluating urease inhibitory activity.[\[6\]](#)[\[11\]](#)

- Reagents: Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside solution, and alkali-hypochlorite solution.
- Procedure:
 - A solution of the test compound (at various concentrations) is pre-incubated with the urease enzyme in phosphate buffer.

- The reaction is initiated by adding a urea solution, and the mixture is incubated at a controlled temperature (e.g., 30°C).
- The amount of ammonia produced from urea hydrolysis is quantified spectrophotometrically by adding the phenol-nitroprusside and alkali-hypochlorite reagents, which react with ammonia to form a stable blue indophenol dye.
- Measurement: The absorbance of the blue color is measured at a specific wavelength (e.g., 630 nm).
- Calculation: The percentage of inhibition is calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor for comparison.[6]

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